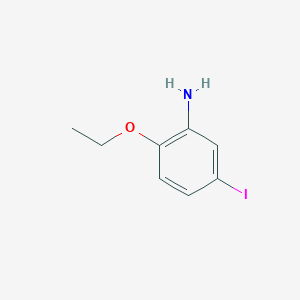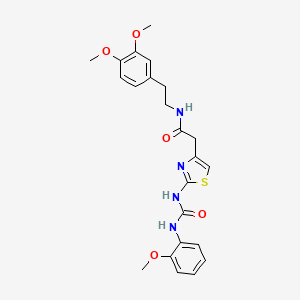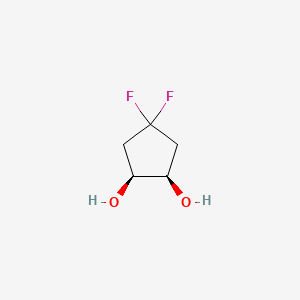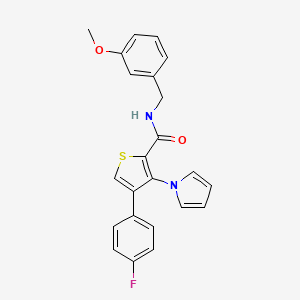
N-(1-cyano-1-methylpropyl)-2-(oxolan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-methylpropyl)-2-(oxolan-2-yl)acetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was originally developed as an anticancer drug, but its potential as a research tool has also been explored.
科学研究应用
N-(1-cyano-1-methylpropyl)-2-(oxolan-2-yl)acetamide has been primarily studied as a potential anticancer drug, as it has been shown to selectively target cancer cells that have high levels of ribosomal DNA transcription. However, its potential as a research tool has also been explored. This compound has been used to study the role of RNA polymerase I transcription in cellular processes such as ribosome biogenesis, cell cycle regulation, and DNA damage response.
作用机制
N-(1-cyano-1-methylpropyl)-2-(oxolan-2-yl)acetamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a decrease in ribosomal RNA synthesis and subsequently, a decrease in ribosome biogenesis. This selective inhibition of RNA polymerase I transcription is thought to be due to the high levels of transcription that occur in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
One advantage of using N-(1-cyano-1-methylpropyl)-2-(oxolan-2-yl)acetamide in lab experiments is its selectivity for cancer cells that have high levels of ribosomal DNA transcription. This allows researchers to study the role of RNA polymerase I transcription in cancer cells specifically. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce DNA damage and activate the p53 pathway.
未来方向
There are several future directions for the study of N-(1-cyano-1-methylpropyl)-2-(oxolan-2-yl)acetamide. One direction is the development of this compound analogs with improved selectivity and reduced toxicity. Another direction is the exploration of the role of RNA polymerase I transcription in non-cancer cells and in other cellular processes. Additionally, this compound may have potential as a therapeutic agent for other diseases beyond cancer, such as inflammatory diseases and autoimmune disorders. Finally, the combination of this compound with other drugs or therapies may be explored as a potential treatment option for cancer.
合成方法
N-(1-cyano-1-methylpropyl)-2-(oxolan-2-yl)acetamide is synthesized through a multistep process that involves the reaction of 2-(oxolan-2-yl)acetic acid with N-(1-cyano-1-methylpropyl)amine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the amine to form this compound.
属性
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(oxolan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-11(2,8-12)13-10(14)7-9-5-4-6-15-9/h9H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGYROMXGDVZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2500712.png)

![3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2500715.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)
